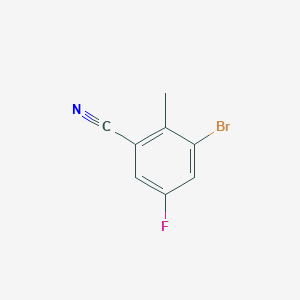
3-Bromo-5-fluoro-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-5-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions . This method reduces side reactions and improves the overall yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitrile group to an amine.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-5-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-2-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylbenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the bromine atom.
5-Bromo-2-fluorobenzonitrile: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-5-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrFN |
|---|---|
Poids moléculaire |
214.03 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 |
Clé InChI |
IZKFFHQCXXOLGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
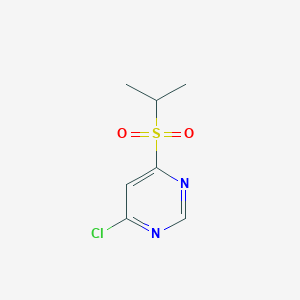
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
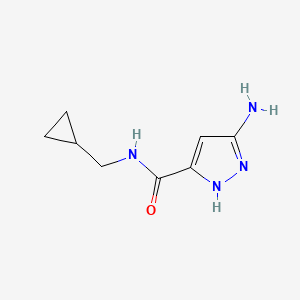


![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
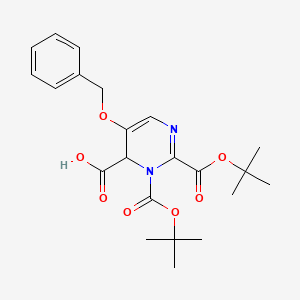
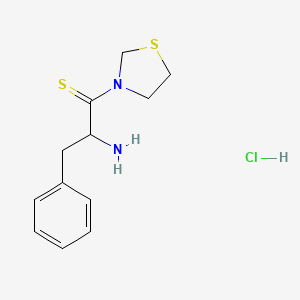
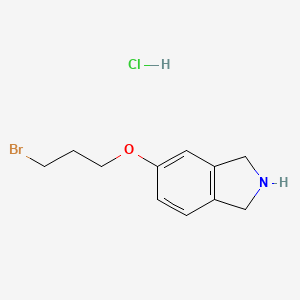
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)

